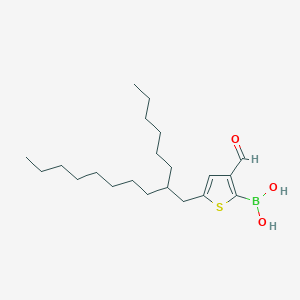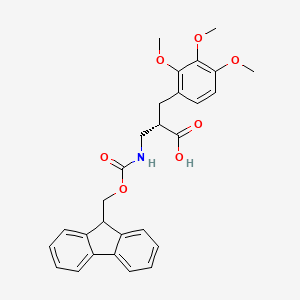
(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a 5-fluoro-2-methoxyphenyl group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and (S)-pyrrolidine.
Key Reactions: The key steps may include nucleophilic addition, reduction, and cyclization reactions.
Reaction Conditions: Common reagents and conditions include the use of reducing agents like sodium borohydride, solvents such as ethanol or methanol, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, such as temperature control, pressure regulation, and continuous flow systems.
Purification: Employing purification techniques like crystallization, distillation, and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Applications De Recherche Scientifique
(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the compound’s application. For example, in medicinal chemistry, it may interact with specific receptors to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine: The enantiomer of the compound with similar but distinct properties.
2-(5-Fluoro-2-methoxyphenyl)pyrrolidine: The racemic mixture of the compound.
2-(5-Fluoro-2-methoxyphenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness can be crucial in applications where stereochemistry plays a significant role, such as in drug design and synthesis.
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
(2S)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3/t10-/m0/s1 |
Clé InChI |
HBQVISFWYXWEDV-JTQLQIEISA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)F)[C@@H]2CCCN2 |
SMILES canonique |
COC1=C(C=C(C=C1)F)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
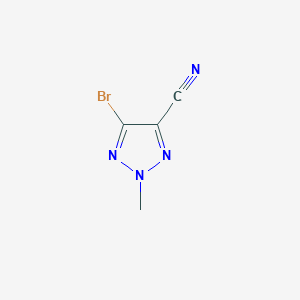
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
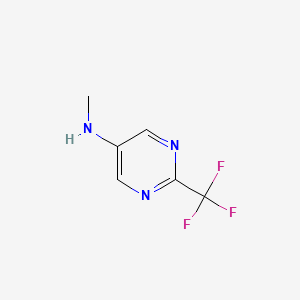

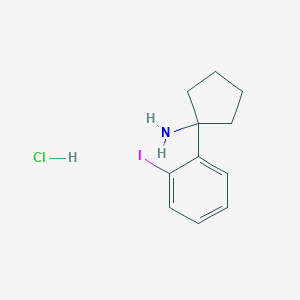


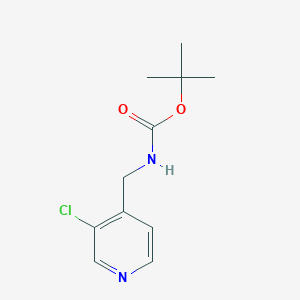
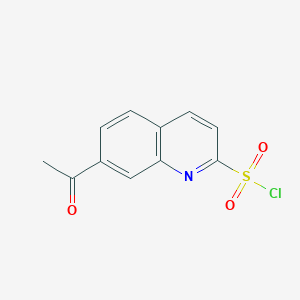
![3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)

